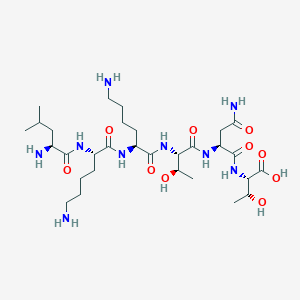
L-Threonine, L-leucyl-L-lysyl-L-lysyl-L-threonyl-L-asparaginyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Threonine, L-leucyl-L-lysyl-L-lysyl-L-threonyl-L-asparaginyl- is a peptide compound composed of several amino acids, including L-threonine, L-leucine, L-lysine, and L-asparagine. Each of these amino acids plays a crucial role in various biological processes, making this compound of significant interest in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonine, L-leucyl-L-lysyl-L-lysyl-L-threonyl-L-asparaginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation and Coupling: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of such peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, recombinant DNA technology can be used to produce peptides in microbial systems, where genes encoding the peptide are inserted into bacteria or yeast for expression and subsequent purification.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group in L-threonine can undergo oxidation to form keto acids.
Reduction: The carbonyl groups in the peptide backbone can be reduced to alcohols.
Substitution: Amino groups in lysine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Keto acids and aldehydes.
Reduction: Alcohols and amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this peptide can be used as a model compound to study peptide bond formation and cleavage, as well as the behavior of amino acid side chains under various conditions.
Biology
In biological research, this peptide can be used to study protein-protein interactions, enzyme-substrate specificity, and the role of specific amino acids in protein function.
Medicine
In medicine, peptides like this one can be used in drug development, particularly in designing peptide-based therapeutics for diseases such as cancer, diabetes, and infectious diseases.
Industry
In the industrial sector, peptides are used in the production of bioactive compounds, cosmetics, and as additives in food and feed to enhance nutritional value.
Wirkmechanismus
The mechanism of action of L-Threonine, L-leucyl-L-lysyl-L-lysyl-L-threonyl-L-asparaginyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, the lysine residues can interact with negatively charged regions on proteins, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Threonine, L-leucyl-L-lysyl-L-lysyl-L-threonyl-L-asparaginyl-: Unique due to its specific sequence and combination of amino acids.
L-Threonine, L-histidyl-L-seryl-L-glutaminylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-tyrosyl-L-seryl-L-lysyl-L-tyrosyl-L-leucyl-L-α-aspartyl-2-methylalanyl-L-alanyl-L-arginyl-L-alanyl-L-α-glutamyl-L-α-glutamyl-L-phenylalanyl-L-valyl-L-lysyl-L-tryptophyl-L-leucyl-L-α-glutamyl-: Another peptide with a different sequence and functional properties.
L-Threonine, L-lysyl-L-alanyl-L-leucyl-L-arginyl-L-alanyl-L-lysyl-L-threonyl-L-asparaginyl-: Similar but with variations in the amino acid sequence, leading to different biological activities.
Uniqueness
The uniqueness of L-Threonine, L-leucyl-L-lysyl-L-lysyl-L-threonyl-L-asparaginyl- lies in its specific sequence, which imparts distinct structural and functional properties. This sequence can influence its binding affinity to molecular targets, stability, and overall biological activity.
Eigenschaften
CAS-Nummer |
885473-54-1 |
|---|---|
Molekularformel |
C30H57N9O10 |
Molekulargewicht |
703.8 g/mol |
IUPAC-Name |
(2S,3R)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C30H57N9O10/c1-15(2)13-18(33)25(43)35-19(9-5-7-11-31)26(44)36-20(10-6-8-12-32)27(45)38-23(16(3)40)29(47)37-21(14-22(34)42)28(46)39-24(17(4)41)30(48)49/h15-21,23-24,40-41H,5-14,31-33H2,1-4H3,(H2,34,42)(H,35,43)(H,36,44)(H,37,47)(H,38,45)(H,39,46)(H,48,49)/t16-,17-,18+,19+,20+,21+,23+,24+/m1/s1 |
InChI-Schlüssel |
KCUGHISUJCWGCM-YKDNGQIQSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)N)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[([1,1'-Biphenyl]-4-yl)oxy]but-2-yn-1-amine](/img/structure/B12610765.png)
![N-(3-Chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12610766.png)
![4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12610773.png)

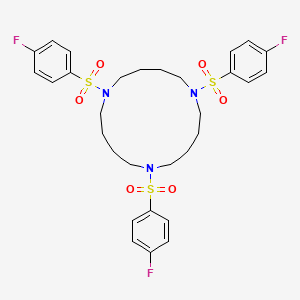
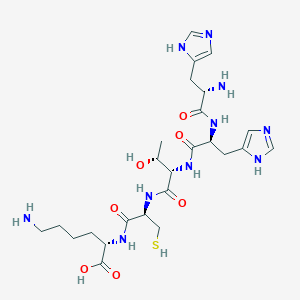
![6-Hydroxy-8-sulfanylidene-2-oxa-7,9-diazaspiro[4.5]decan-1-one](/img/structure/B12610786.png)

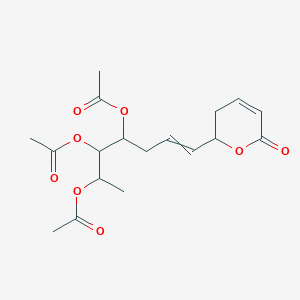
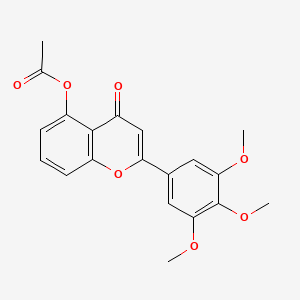
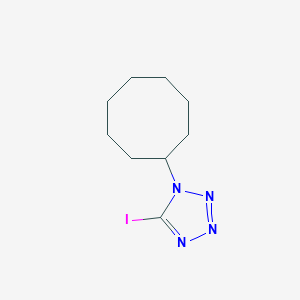
![Benzyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B12610819.png)

![3-[(3,3-Dimethylbut-1-en-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B12610839.png)
